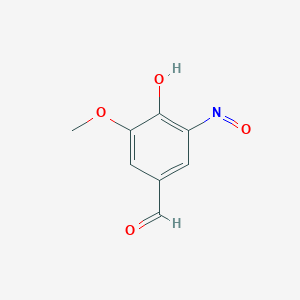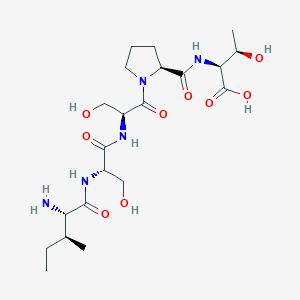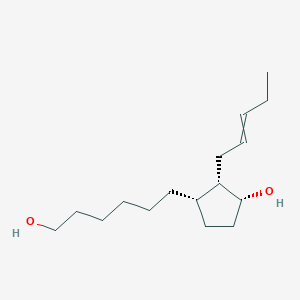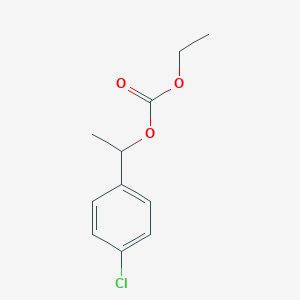
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester: is an organic compound with the molecular formula C11H13ClO3 It is a type of carbonate ester, which is an ester of carbonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester typically involves the reaction of 4-chlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-chlorophenol and carbonic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-chlorophenol and carbonic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of esterification and hydrolysis reactions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving esters. It can be used as a substrate to investigate the activity of esterases and other related enzymes.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to undergo hydrolysis makes it a suitable candidate for controlled release formulations.
Industry: Industrially, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of various materials with specific properties.
Wirkmechanismus
The mechanism of action of carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of intermediate compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in the production of polycarbonates and as a solvent in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: Carbonic acid, 1-(4-chlorophenyl)ethyl ethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other carbonate esters and suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
697289-21-7 |
|---|---|
Molekularformel |
C11H13ClO3 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)ethyl ethyl carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)15-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
GFYCGATZACRBFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


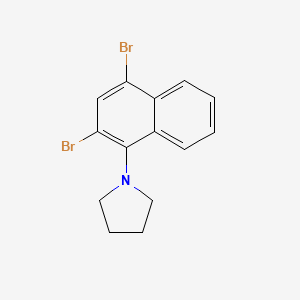
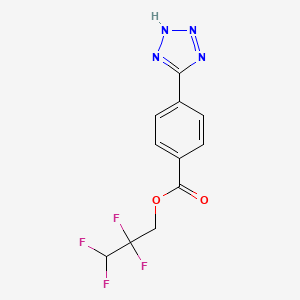
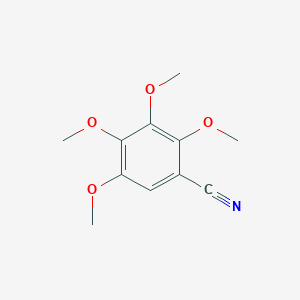
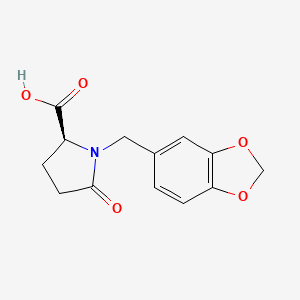
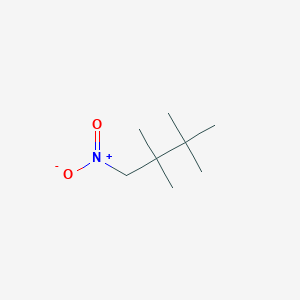
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
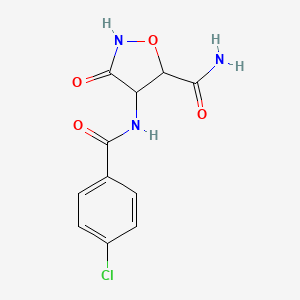

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
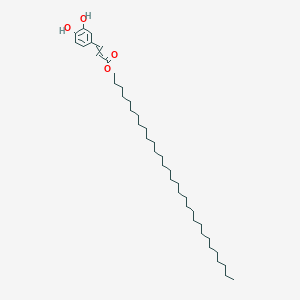
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
